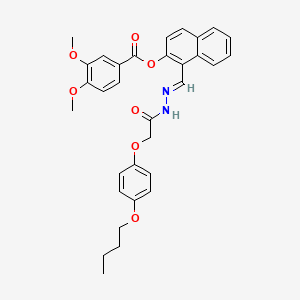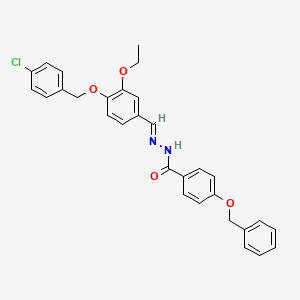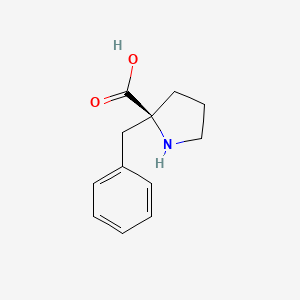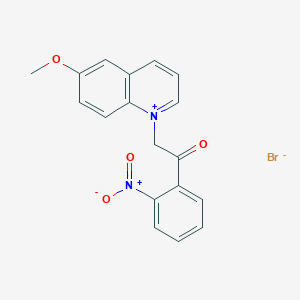
1-(2-((4-Butoxyphenoxy)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-((4-Butoxyphenoxy)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate is a complex organic compound with potential applications in various scientific fields This compound is characterized by its intricate structure, which includes a naphthyl group, a dimethoxybenzoate moiety, and a butoxyphenoxyacetyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((4-Butoxyphenoxy)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Preparation of 4-Butoxyphenol: This can be achieved by reacting phenol with butyl bromide in the presence of a base such as potassium carbonate.
Formation of 4-Butoxyphenoxyacetic Acid: The 4-butoxyphenol is then reacted with chloroacetic acid under basic conditions to form 4-butoxyphenoxyacetic acid.
Synthesis of 4-Butoxyphenoxyacetyl Hydrazide: The acid is converted to its hydrazide by reacting with hydrazine hydrate.
Coupling with 2-Naphthyl 3,4-Dimethoxybenzoate: Finally, the hydrazide is coupled with 2-naphthyl 3,4-dimethoxybenzoate under appropriate conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-((4-Butoxyphenoxy)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the butoxyphenoxy or naphthyl groups, using reagents like sodium hydroxide or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, possibly as a drug candidate or a pharmacological tool.
Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 1-(2-((4-Butoxyphenoxy)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
4-Butoxyphenoxyacetic Acid: Shares the butoxyphenoxy group but lacks the naphthyl and dimethoxybenzoate moieties.
2-Naphthyl 3,4-Dimethoxybenzoate: Contains the naphthyl and dimethoxybenzoate groups but lacks the butoxyphenoxyacetyl group.
4-Butoxyphenoxyacetyl Hydrazide: An intermediate in the synthesis of the target compound, containing the butoxyphenoxyacetyl group but not the full structure.
Uniqueness: 1-(2-((4-Butoxyphenoxy)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse reactivity and interactions, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
765298-53-1 |
|---|---|
Molekularformel |
C32H32N2O7 |
Molekulargewicht |
556.6 g/mol |
IUPAC-Name |
[1-[(E)-[[2-(4-butoxyphenoxy)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C32H32N2O7/c1-4-5-18-39-24-12-14-25(15-13-24)40-21-31(35)34-33-20-27-26-9-7-6-8-22(26)10-16-28(27)41-32(36)23-11-17-29(37-2)30(19-23)38-3/h6-17,19-20H,4-5,18,21H2,1-3H3,(H,34,35)/b33-20+ |
InChI-Schlüssel |
GABXYKLOMHGYKC-FMFFXOCNSA-N |
Isomerische SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC(=C(C=C4)OC)OC |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC(=C(C=C4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[Bis(2-hydroxyethyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12004606.png)
![4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12004617.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(2-hydroxyquinolin-3-yl)methylidene]acetohydrazide](/img/structure/B12004623.png)

![3-(4-fluorophenyl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12004660.png)
![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12004662.png)




![1-(3-Chloroanilino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12004688.png)

![3,4-dichloro-N-[2-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B12004701.png)

